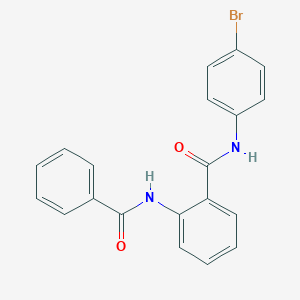
2-benzamido-N-(4-bromophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzamido-N-(4-bromophenyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzoylamino group attached to a benzamide backbone, with a bromophenyl group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-bromophenyl)benzamide typically involves the reaction of benzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoyl chloride derivative, which then reacts with the amine group of 4-bromoaniline to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-benzamido-N-(4-bromophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-benzamido-N-(4-bromophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzamido-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-benzamido-N-(4-bromophenyl)benzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzamide: Lacks the benzoylamino group, resulting in different chemical and biological properties.
2-(benzoylamino)benzamide:
4-bromobenzamide: A simpler structure with different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C20H15BrN2O2 |
|---|---|
Peso molecular |
395.2g/mol |
Nombre IUPAC |
2-benzamido-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-15-10-12-16(13-11-15)22-20(25)17-8-4-5-9-18(17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24) |
Clave InChI |
LAKCKAIWLZKUHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B504695.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504696.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504697.png)
![Methyl 3-[(3-butoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504698.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B504700.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide](/img/structure/B504702.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B504703.png)
![2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B504704.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B504708.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B504712.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-propoxybenzamide](/img/structure/B504715.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B504716.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B504717.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-isopropoxybenzamide](/img/structure/B504718.png)
